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Introduction: The Nature of Formyl Bromide

Formyl bromide (CHBrO) is the acyl bromide of formic acid. It is a highly reactive and unstable
molecule, which significantly complicates its synthesis, isolation, and handling. Unlike higher-
order acyl bromides, formyl bromide is prone to rapid decomposition, primarily through
decarbonylation to produce carbon monoxide (CO) and hydrogen bromide (HBr)[1][2]. Its
chloride counterpart, formyl chloride, is also known to be unstable at room temperature[1].

Due to its transient nature, formyl bromide is typically not prepared as a stable, isolable
reagent for use in synthesis. Instead, it is generated in situ for immediate consumption in a
subsequent reaction or for spectroscopic and theoretical studies[1]. The primary documented
method for its generation is a gas-phase photochemical reaction, which is well-suited for
spectroscopic analysis but not for preparative scale organic synthesis[1][3].

Note on Synthesis from Formaldehyde: The direct conversion of formaldehyde to formyl
bromide is not a standard or documented synthetic transformation for preparative purposes.
The most scientifically plausible route to formyl bromide is from formic acid, the corresponding
carboxylic acid.

Physicochemical and Spectroscopic Data
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While extensive quantitative data for bulk formyl bromide is scarce due to its instability, some

properties have been determined or calculated.

Table 1: Physicochemical Properties of Formyl Bromide

Property Value Source
Molecular Formula CHBro [4]
Molecular Weight 108.92 g/mol [4]

CAS Number 7726-11-6 [1114]
Canonical SMILES C(=0)Br [4]
InChikey AIFARXRIYKCEEV- (4]

UHFFFAOYSA-N

| Appearance | Unstable species, typically studied in the gas phase |[1][3] |

Table 2: Spectroscopic Data for Formyl Bromide

Spectroscopic

Observation Comments Source
Method
. Spectra have been
The C=0 stretching .
] o obtained from gas-
Infrared (IR) vibration is a key L
. phase, in situ [31[5]
Spectroscopy spectroscopic

generation to study

signature.

its planar structure.

| Computational Studies | Theoretical studies have been conducted to understand its

spectroscopy and dissociation dynamics. | These studies provide insights into its electronic

structure and instability. |[1][6] |

Protocols for In Situ Generation of Formyl Bromide

The following protocols describe methods for the generation of formyl bromide for immediate

use (in situ) or for analytical purposes. These are not protocols for the synthesis and isolation
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of a stable product.

Protocol 1: Gas-Phase Photochemical Generation from
Formaldehyde (For Spectroscopic Analysis)

This method is suitable for generating formyl bromide in the gas phase for spectroscopic
studies[1][3].

Experimental Workflow:

Precursor Preparation

Bromine (Brz)

y

Photolysis Chamber Analysis
A

Formaldehyde (HCHO) Gas Mixure |—roduicton Visible Light Generation , (" Formyl Bromide (HCOBN) | Detection (" r1c ¢ cctometer
Photolysis (hv) (in situ)
A

Click to download full resolution via product page
Caption: Gas-phase generation of formyl bromide for spectroscopic analysis.
Methodology:

¢ A gas mixture of molecular bromine (Brz), formaldehyde (HCHO), and nitrogen (N2) is
prepared in a photolysis cell.

e The mixture is irradiated with visible light, which initiates the photolysis of Brz into bromine
radicals (Bre)[1].
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e The bromine radicals react with formaldehyde to generate the formyl radical (HCOe¢) and
hydrogen bromide (HBr)[1].

o The formyl radical then reacts with molecular bromine to produce formyl bromide (HCOBYr)
and another bromine radical, propagating the chain reaction[1].

e The generated formyl bromide is detected and characterized in the gas phase using
techniques such as Fourier-Transform Infrared (FTIR) spectroscopy[3].

Note: Formyl bromide generated via this method is highly susceptible to heterogeneous
decomposition to carbon monoxide and hydrogen bromide[3].

Protocol 2: Hypothetical In Situ Generation from Formic
Acid for Synthetic Applications

While specific literature protocols for the synthesis of formyl bromide from formic acid are not
readily available due to its instability, one can extrapolate from general methods for acyl
bromide synthesis. The following are hypothetical protocols for the in situ generation of formyl
bromide, which should be immediately used in a subsequent reaction with a suitable
nucleophile.

Conceptual Workflow for In Situ Generation and Reaction:
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Caption: Conceptual workflow for the in situ generation and trapping of formyl bromide.
A. Using Phosphorus Tribromide (PBr3)

» To a solution of a suitable nucleophile in an inert, anhydrous solvent (e.g., diethyl ether,
dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at low temperature
(e.g., -78 °C to 0 °C), add formic acid.

o Slowly add a stoichiometric amount of phosphorus tribromide (PBr3) to the reaction mixture
with vigorous stirring. The general reaction is: 3 HCOOH + PBrs - 3 HCOBr + H3POs.
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o Allow the reaction to proceed at low temperature, monitoring for the consumption of the
nucleophile.

e Upon completion, quench the reaction appropriately and proceed with standard aqueous
workup and purification to isolate the formylated product.

B. Using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPhs)
This method offers milder, neutral conditions.

 In aflask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent
(e.g., dichloromethane).

e Cool the solution to 0 °C and add N-bromosuccinimide in portions.
 To this mixture, add a solution of the nucleophile and formic acid in the same solvent.

 Stir the reaction at low temperature, allowing it to slowly warm to room temperature while
monitoring for product formation.

e Upon completion, remove the solvent under reduced pressure. The triphenylphosphine oxide
byproduct can often be removed by filtration or chromatography.

Table 3: General Conditions for Acyl Bromide Synthesis (Hypothetical for Formic Acid)

Ke
Reagent(s) Solvent Temperature J . .
Considerations
The reaction is
Phosphorus Diethyl ether, Low temperature exothermic.
Tribromide (PBr3) Dichloromethane (e.g., 0 °C) Byproducts include

phosphorous acid.

| NBS / Triphenylphosphine | Dichloromethane, Acetonitrile | 0 °C to Room Temperature |
Milder, neutral conditions. Triphenylphosphine oxide is a byproduct. |

Critical Safety and Handling Considerations:
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 All manipulations should be carried out in a well-ventilated fume hood under strictly
anhydrous conditions and an inert atmosphere to prevent the rapid hydrolysis of any
transient formyl bromide.

o Formyl bromide, if formed, is expected to be highly corrosive and toxic. Appropriate
personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

e The potential for the evolution of toxic gases (CO, HBr) should be managed.

Applications in Drug Development and Organic
Synthesis

Due to its instability, formyl bromide is not a standard reagent in drug development or organic
synthesis. However, the formyl group is a crucial functional group in many pharmaceuticals.
Formylation reactions, the introduction of a -CHO group, are therefore of great importance.
While formyl bromide itself is not typically used, other formylating agents are employed. The
study of transient species like formyl bromide provides valuable mechanistic insights into
formylation reactions[1]. In specialized applications, such as palladium-catalyzed formylation of
aryl bromides, understanding the behavior of related intermediates is key to optimizing these
industrially significant processes[7][8][9].

In conclusion, while the synthesis of formyl bromide from either formaldehyde or formic acid
presents significant challenges due to its inherent instability, understanding the principles of its
in situ generation can inform the development of novel formylation methodologies.
Researchers should focus on trapping this transient intermediate rather than attempting its
isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Formyl bromide | 7726-11-6 | Benchchem [benchchem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b13796005?utm_src=pdf-body
https://www.benchchem.com/product/b13796005?utm_src=pdf-body
https://www.benchchem.com/product/b13796005?utm_src=pdf-body
https://www.benchchem.com/product/b13796005?utm_src=pdf-body
https://www.benchchem.com/product/b13796005?utm_src=pdf-body
https://www.benchchem.com/product/B13796005
https://pubs.acs.org/doi/10.1021/acscatal.4c05324
https://www.researchgate.net/publication/23424614_Palladium-Catalyzed_Formylation_of_Aryl_Bromides_Elucidation_of_the_Catalytic_Cycle_of_an_Industrially_Applied_Coupling_Reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC11705227/
https://www.benchchem.com/product/b13796005?utm_src=pdf-body
https://www.benchchem.com/product/b13796005?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B13796005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13796005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. lookchem.com [lookchem.com]

. pubs.acs.org [pubs.acs.org]
. pubs.acs.org [pubs.acs.org]
. pubs.acs.org [pubs.acs.org]

. researchgate.net [researchgate.net]

°
© (0] ~ » &) H w N

Aryl Bromides - PMC [pmc.ncbi.nim.nih.gov]

. Decarbonylation - Wikipedia [en.wikipedia.org]

. Formyl bromide | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]

. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of

 To cite this document: BenchChem. [Application Notes and Protocols for Formyl Bromide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13796005#synthesis-of-formyl-bromide-from-

formaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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